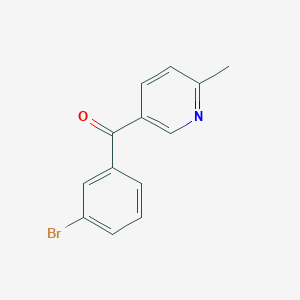

5-(3-Bromobenzoyl)-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 3-bromobenzoyl chloride or a similar acylating agent. This would introduce the 3-Bromobenzoyl group onto the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring substituted with a 3-Bromobenzoyl group at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

As a bromobenzoyl derivative, this compound might undergo nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group, and the carbonyl group can act as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack .Scientific Research Applications

Molecular Structure and Computational Studies

A phthalide derivative related to 5-(3-Bromobenzoyl)-2-methylpyridine, specifically 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one, has been analyzed using X-ray diffraction and quantum chemical computation. This research contributes to understanding the structural and electronic properties of such compounds, which can be critical in various chemical and pharmaceutical applications (Yılmaz et al., 2020).

Synthesis and Properties of Related Compounds

Research has been conducted on the synthesis and properties of related pyridine derivatives, such as the preparation of discotic metallomesogens from phenacylpyridine ligands. These studies are essential for understanding the self-assembly and phase behavior of such compounds, which have potential applications in materials science (Jung, Huang, & Chang, 2009).

Photochemical Properties

The photochemical properties of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, are of particular interest. These properties make them potential candidates for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Chemistry

The study of supramolecular assemblies involving organic acid–base salts, including pyridine derivatives, reveals insights into the hydrogen bonding and molecular recognition processes. This knowledge is crucial in the design of new molecular materials with tailored properties (Hill, Levendis, & Lemmerer, 2018).

Synthesis and Biological Activities

Novel pyridine derivatives have been synthesized through Suzuki cross-coupling reactions, demonstrating potential biological activities such as anti-thrombolytic and biofilm inhibition properties. These findings are significant in the development of new pharmaceuticals (Ahmad et al., 2017).

Properties

IUPAC Name |

(3-bromophenyl)-(6-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZAQDUMGIWFAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)

![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)